molecular formula C14H7NO6S B11605518 2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate

Cat. No.: B11605518
M. Wt: 317.27 g/mol
InChI Key: GEEOLKWKBRNEQP-UHFFFAOYSA-N
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Description

2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is a heterocyclic organic compound It is characterized by the presence of a benzoxathiol ring fused with a nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol-5-yl acetate with 4-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives .

Scientific Research Applications

2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H7NO6S

Molecular Weight

317.27 g/mol

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 4-nitrobenzoate

InChI

InChI=1S/C14H7NO6S/c16-13(8-1-3-9(4-2-8)15(18)19)20-10-5-6-11-12(7-10)22-14(17)21-11/h1-7H

InChI Key

GEEOLKWKBRNEQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)S3)[N+](=O)[O-]

Origin of Product

United States

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